

Lisavanbulin plasma concentration LC-MS/MS detection method

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Compound Focus: Lisavanbulin

CAS No.: 1263384-43-5

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LC-MS/MS Analysis of Lisavanbulin and Avanbulin

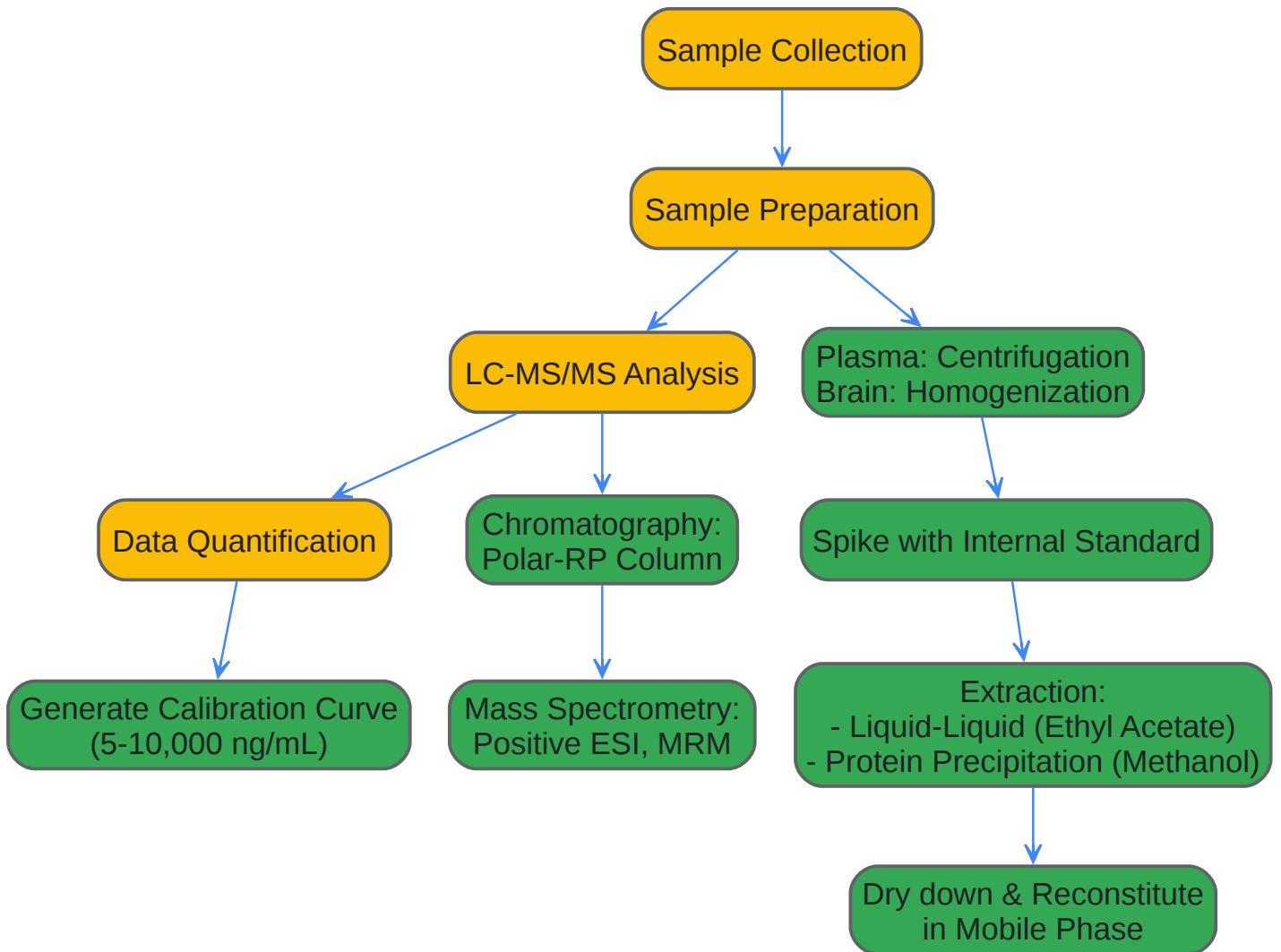
Table 1: Key LC-MS/MS Parameters for Avanbulin Detection [1]

Parameter Category	Specific Setting / Description
Instrument Platform	Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Chromatography Column	Phenomenex Synergi Polar-RP column (75 × 2 mm, 4 μm)
Mobile Phase	70:30 (v/v) Distilled water with 0.1% formic acid : Acetonitrile with 0.1% formic acid
Ionization Mode	Positive-electrospray ionization (positive-ionization mode)
MS/MS Transition (Avanbulin)	Precursor ion > Product ion: 388.18 > 276.96
Internal Standard (IS)	Palbociclib (MS/MS transition: 448.24 > 380.04) or Avanbulin-D5 / Lisavanbulin-D4

Table 2: Sample Preparation and Processing Details [1]

Process Step	Description for Plasma	Description for Brain Homogenate
Sample Collection	Blood collected in EDTA or heparinized tubes, centrifuged to separate plasma.	Brain tissue surgically collected and weighed.
Homogenization	Not required.	Homogenized with 9 equivalents of water.
Sample Extraction	<p>1. Liquid-Liquid Extraction: Sample spiked with IS, mixed with 1 volume pH 11 buffer and 5 volumes ice-cold ethyl acetate. Organic supernatant dried under nitrogen.</p> <p>2. Protein Precipitation: Alternative method: 50 μL sample mixed with 150 μL methanol containing internal standards (Avanbulin-D5 and Lisavanbulin-D4), vortexed, and centrifuged.</p>	
Reconstitution & Injection	Dried extract reconstituted in mobile phase; 20 μ L injected into HPLC.	Supernatant injected into HPLC (20 μ L).

The following diagram outlines the core workflow for sample preparation and analysis:



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Application in Preclinical and Clinical Studies

This LC-MS/MS method has been successfully applied in pharmacokinetic (PK) studies. The following table summarizes key PK findings from research.

Table 3: Summary of Key Pharmacokinetic Findings from Preclinical and Clinical Studies

Study Context / Model	Key Finding / Calculated Parameter	Value / Outcome
Mouse PK Study [1]	Brain-to-Plasma Ratio (2 hours post-dose)	1.3
	Brain-to-Plasma Ratio (6 hours post-dose)	1.6

| Phase 1/2a Clinical Trial (Oral) 30 mg/day in GBM patients [2] | C_{max} (Cycle 1, Day 1) | 147 ng/mL || |
AUC_{0-inf} (Cycle 1, Day 1) | 1,575 h*ng/mL |

Detailed Experimental Protocols

Protocol 1: Sample Processing for Plasma and Brain Homogenate

This protocol is adapted from the methods used in preclinical PK studies [1].

- **Sample Collection:**
 - **Plasma:** Collect blood via cardiac puncture into tubes containing EDTA or heparin. Centrifuge at 3500 rpm at 4°C for 15 minutes to separate plasma. Aliquot and store at -20°C or -80°C until analysis.
 - **Brain Tissue:** Euthanize animals and perfuse with saline if required. Surgically remove the brain, place it in a pre-weighed tube, and record the weight. Store the entire tissue at -20°C or -80°C until analysis.
- **Homogenization:**
 - Thaw brain tissue on ice.
 - Add a pre-calculated volume of purified water to achieve a 1:9 (w/v) homogenate (e.g., 1 g tissue + 9 mL water).
 - Homogenize the tissue using a mechanical homogenizer on ice until a smooth consistency is achieved.
- **Sample Extraction (Liquid-Liquid Extraction):**
 - Aliquot 50-100 µL of plasma or brain homogenate into a microcentrifuge tube.

- Spike the sample with 5 μL of the internal standard working solution (e.g., Palbociclib at a defined concentration).
- Add 1 volume of pH 11 buffer (e.g., 100 μL) to the sample.
- Add 5 volumes of ice-cold ethyl acetate (e.g., 500 μL).
- Vortex vigorously for 10-15 minutes.
- Centrifuge at >13,000 rpm for 10 minutes at 4°C to separate the phases.
- Transfer the upper organic layer carefully to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas in a water bath at 30-40°C.

- **Reconstitution:**

- Reconstitute the dried extract in 100-150 μL of the mobile phase (70:30 water with 0.1% formic acid : acetonitrile with 0.1% formic acid).
- Vortex thoroughly to ensure complete dissolution.
- Transfer the solution to an LC vial with an insert for analysis.

Protocol 2: LC-MS/MS Instrumental Analysis

- **Calibration Curve Preparation:**

- Prepare a stock solution of avanbulin at a high concentration (e.g., 1 mg/mL) in DMSO.
- Perform serial dilutions in the appropriate blank matrix (mouse plasma or brain homogenate) to create a calibration curve spanning a range of **5 to 10,000 ng/mL** [1].
- Process these calibration standards alongside the study samples using the same extraction protocol.

- **Liquid Chromatography Conditions:**

- **Column:** Phenomenex Synergi Polar-RP (75 x 2.0 mm, 4 μm) or equivalent.
- **Mobile Phase A:** Distilled water with 0.1% formic acid.
- **Mobile Phase B:** Acetonitrile with 0.1% formic acid.
- **Gradient:** Optimize a gradient elution method. An example starting point is: 0-1 min hold at 30% B, 1-5 min increase to 95% B, 5-7 min hold at 95% B, 7-7.1 min return to 30% B, and 7.1-10 min re-equilibrate at 30% B.
- **Flow Rate:** 0.3 - 0.5 mL/min.
- **Injection Volume:** 20 μL .
- **Column Temperature:** 40°C.

- **Mass Spectrometry Conditions:**

- **Ion Source:** Electrospray Ionization (ESI), positive mode.
- **Detection Mode:** Multiple Reaction Monitoring (MRM).
- **MRM Transitions:**
 - **Avanbulin:** Precursor ion (Q1) → Product ion (Q3) = **388.18 > 276.96**
 - **Internal Standard (Palbociclib):** **448.24 > 380.04**
- Optimize source-dependent parameters like nebulizer gas, heating gas, capillary voltage, and source temperature for maximum sensitivity.
- Optimize compound-dependent parameters like collision energy (CE) and declustering potential (DP) for each MRM transition.

Discussion for Researchers

The LC-MS/MS method described is robust and sensitive, suitable for quantifying avanbulin in complex biological matrices like plasma and brain tissue. The use of a stable isotope-labeled internal standard (Avanbulin-D5) is considered best practice as it corrects for variability in sample preparation and ionization efficiency.

A key finding from preclinical studies is the **high brain-to-plasma ratio of avanbulin (1.3-1.6)** [1], which indicates excellent penetration of the active compound into the central nervous system. This is a critical attribute for therapeutics targeting glioblastoma and strongly supports the further clinical development of **lisavanbulin** for this indication. The quantitative data generated by this method was pivotal in establishing this property.

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References

1. Preclinical modeling in glioblastoma patient-derived ... [pmc.ncbi.nlm.nih.gov]
2. A phase 1/2a dose-finding study and biomarker assessment of ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Lisavanbulin plasma concentration LC-MS/MS detection method]. Smolecule, [2026]. [Online PDF]. Available at:

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